

[(4-Bromophenyl)amino]acetic acid molecular weight

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Compound of Interest

Compound Name: [(4-Bromophenyl)amino]acetic acid

Cat. No.: B169987

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An In-Depth Technical Guide to **[(4-Bromophenyl)amino]acetic Acid**: Properties, Synthesis, and Applications

Abstract

[(4-Bromophenyl)amino]acetic acid, also known as N-(4-bromophenyl)glycine, is a substituted amino acid derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its structural motifs—a secondary amine, a carboxylic acid, and a functionalizable bromophenyl ring—offer multiple avenues for synthetic modification. This technical guide provides a comprehensive overview of its core properties, beginning with its fundamental molecular weight, and extends to detailed protocols for its synthesis, analytical characterization, and prospective applications in drug development. This document is intended for researchers, chemists, and formulation scientists engaged in advanced chemical synthesis and pharmaceutical R&D.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. The molecular weight dictates stoichiometry in reactions, while other physicochemical parameters govern its behavior in biological and chemical systems.

Key Molecular Identifiers

The definitive properties of **[(4-Bromophenyl)amino]acetic acid** are summarized below. These identifiers are critical for accurate sourcing, regulatory documentation, and computational modeling.

Property	Value	Source
IUPAC Name	2-[(4-bromophenyl)amino]ethanoic acid	ChemWhat[1]
Synonyms	N-(4-bromophenyl)glycine, AKOS BB-8683	ChemWhat[1]
CAS Number	13370-62-2	ChemWhat[1]
Molecular Formula	C ₈ H ₈ BrNO ₂	PubChem[2]
Molecular Weight	230.06 g/mol	ChemWhat, BLDpharm[1][3]
Monoisotopic Mass	228.97384 Da	PubChem[2][4]

Structural Context and Isomerism

It is crucial to distinguish **[(4-Bromophenyl)amino]acetic acid** (a secondary amine) from its structural isomer, 2-amino-2-(4-bromophenyl)acetic acid (an α -amino acid). While sharing the same molecular formula and weight, their distinct connectivity leads to vastly different chemical reactivity and biological activity.

- **[(4-Bromophenyl)amino]acetic acid** (Target Compound): The nitrogen atom is directly bonded to the phenyl ring and the acetyl group's alpha-carbon. This structure is a derivative of glycine.
- 2-Amino-2-(4-bromophenyl)acetic acid: The nitrogen and the bromophenyl group are attached to the same carbon atom (the alpha-carbon). This is a derivative of phenylglycine. [2][4]

This structural distinction is paramount for unambiguous experimental design and interpretation of results.

Synthesis and Purification Workflow

The synthesis of **[(4-Bromophenyl)amino]acetic acid** is typically achieved via a nucleophilic substitution reaction. The following protocol is a robust and scalable method derived from standard organic chemistry principles.

Causality of Experimental Design

The chosen synthetic route involves the reaction of 4-bromoaniline with a haloacetic acid ester, followed by hydrolysis.

- **Nucleophilic Attack:** 4-bromoaniline serves as the nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative.
- **Base:** A weak base, such as sodium bicarbonate (NaHCO_3), is used to neutralize the hydrohalic acid byproduct (e.g., HBr or HCl) generated during the reaction. This prevents the protonation of the aniline starting material, which would deactivate it as a nucleophile.
- **Ester Hydrolysis:** The reaction is often performed on an ester of the haloacetic acid (e.g., ethyl bromoacetate) to minimize side reactions. The resulting ester intermediate is then hydrolyzed under basic conditions (e.g., using NaOH) to yield the final carboxylic acid product.
- **Purification:** The final product is purified by recrystallization, a technique that leverages differences in solubility between the desired product and any impurities at varying temperatures.

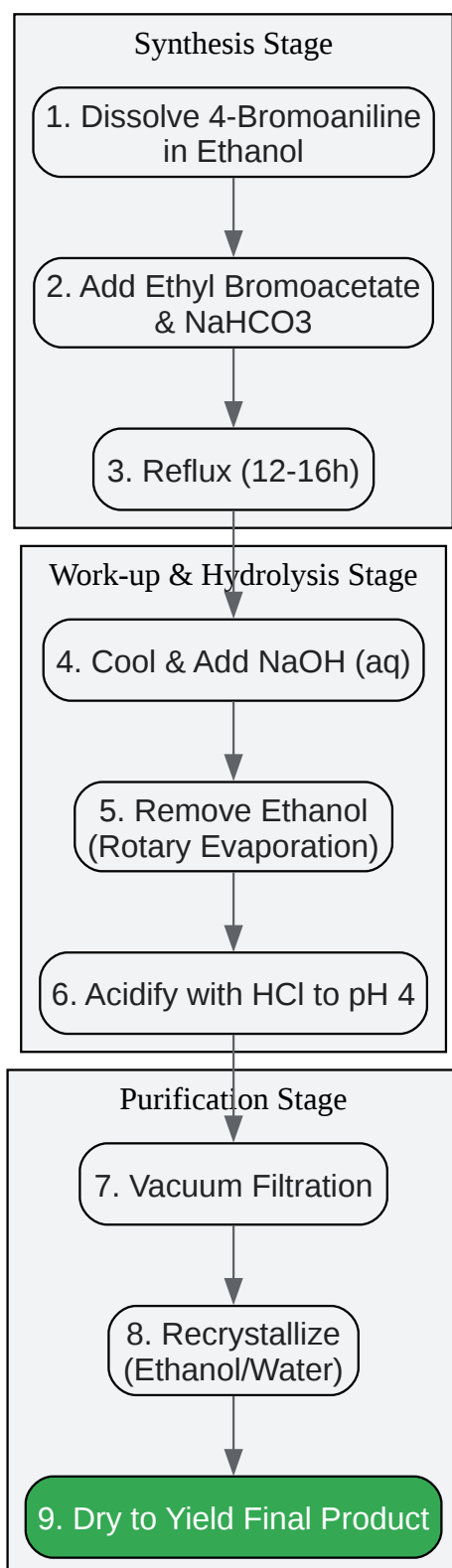
Detailed Synthesis Protocol

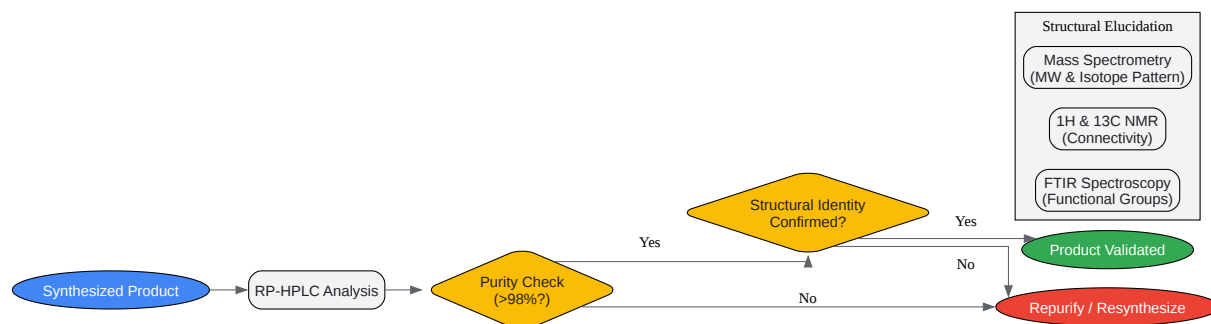
Reaction: Synthesis of **[(4-Bromophenyl)amino]acetic acid**

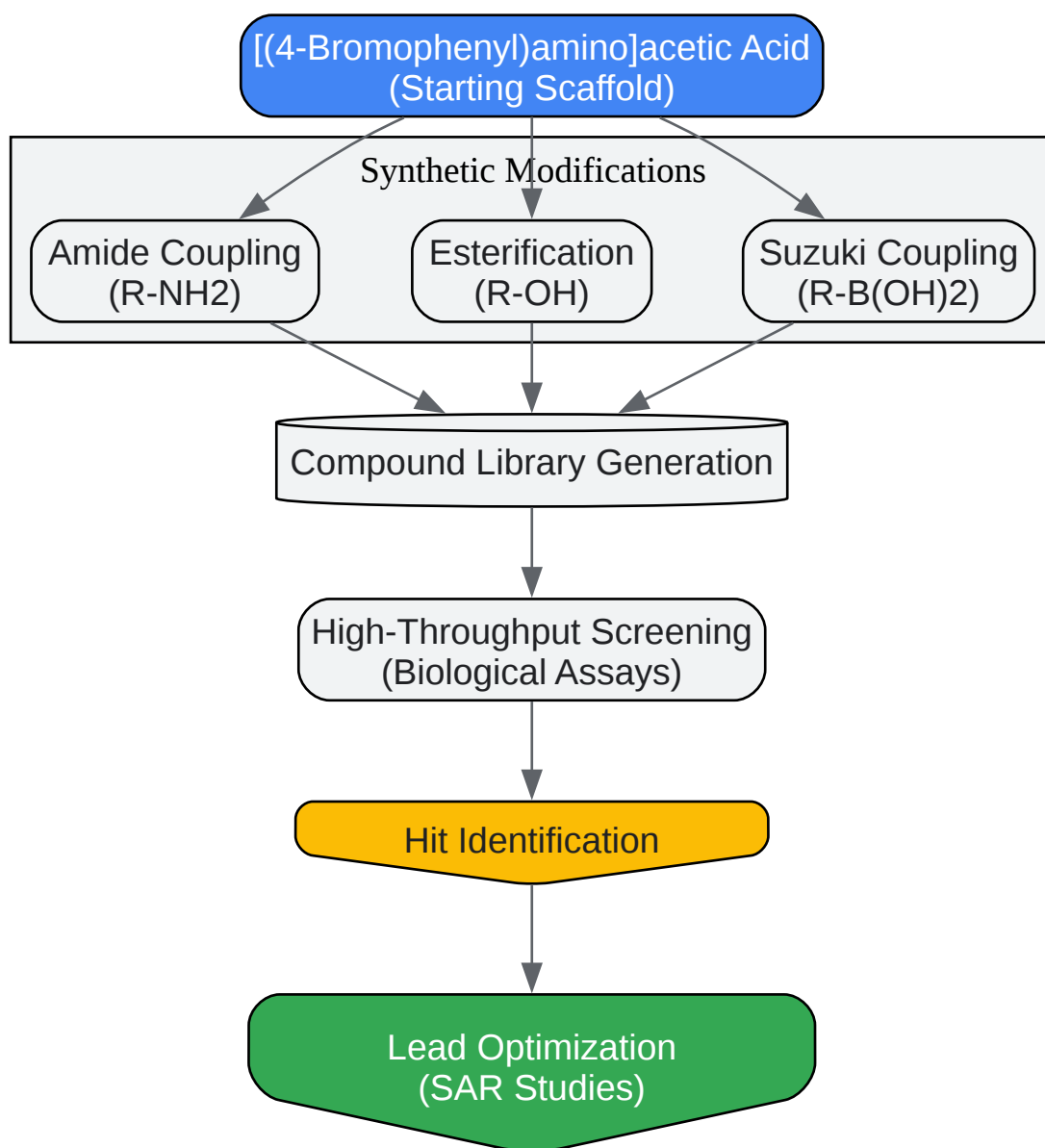
- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromoaniline (10.0 g, 58.1 mmol) in 100 mL of ethanol.
- **Addition of Reactants:** Add ethyl bromoacetate (10.7 g, 64.0 mmol) and sodium bicarbonate (10.2 g, 121.4 mmol) to the solution.

- Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up (Hydrolysis): After cooling to room temperature, add a solution of sodium hydroxide (6.0 g, 150 mmol) in 50 mL of water. Stir vigorously for 4-6 hours at room temperature to hydrolyze the ester.
- Isolation: Remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 4 with 2M HCl.
- Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from an ethanol/water mixture to yield pure **[(4-Bromophenyl)amino]acetic acid** as a solid.

Synthesis Workflow Diagram







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- 4. (R)-2-Amino-2-(4-bromophenyl)acetic acid | C₈H₈BrNO₂ | CID 6934098 - PubChem [pubchem.ncbi.nlm.nih.gov]
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